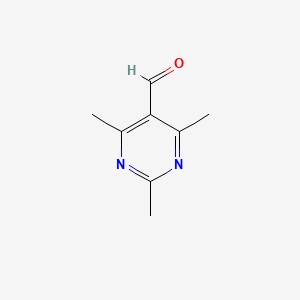

2,4,6-Trimethylpyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-8(4-11)6(2)10-7(3)9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZSTMJTSRAEOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylpyrimidine-5-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyrimidine with a formylating agent such as formic acid or formamide in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of 2,4,6-Trimethylpyrimidine-5-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2,4,6-Trimethylpyrimidine-5-carboxylic acid.

Reduction: 2,4,6-Trimethylpyrimidine-5-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2,4,6-Trimethylpyrimidine-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2,4,6-Trimethylpyrimidine-5-carbaldehyde exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes structurally related pyrimidine derivatives and their similarity scores based on functional group substitutions and ring modifications:

Notes:

- Similarity scores (0–1 scale) reflect functional group alignment and electronic effects compared to 2,4,6-trimethylpyrimidine-5-carbaldehyde. Higher scores indicate closer structural resemblance.

- Methyl groups (Me) in 2,4,6-trimethylpyrimidine-5-carbaldehyde confer electron-donating effects, contrasting with electron-withdrawing Cl or OMe groups in analogues.

Reactivity and Functional Group Influence

- Electron-Donating vs. Chlorine substituents (e.g., 5305-40-8): Activate the pyrimidine ring for electrophilic aromatic substitution but may limit stability under basic conditions . Methoxy groups (e.g., 52606-02-7): Improve solubility and modulate electronic properties for applications in light-sensitive materials .

Aldehyde Functionality : The formyl group at position 5 enables condensation reactions (e.g., with amines to form imines or hydrazines for hydrazones). This reactivity is shared across analogues but is influenced by adjacent substituents. For example, 2,4,6-trichloro derivatives exhibit faster reaction kinetics due to heightened electrophilicity , while methyl groups may slow reactivity due to steric effects.

Biological Activity

2,4,6-Trimethylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with three methyl groups and an aldehyde functional group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the trimethylpyrimidine moiety. For instance, a series of compounds including 2,4,6-trimethylpyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. One study demonstrated that these compounds could induce apoptosis in various cancer cell lines by activating caspase pathways, suggesting a promising mechanism for anticancer activity .

Table 1: Anticancer Activity of Trimethylpyrimidine Derivatives

| Compound | Cell Line Tested | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound 9 | AMO-1 (leukemia) | 120 | Caspase activation |

| Compound 20 | NCI-H929 (multiple myeloma) | 150 | Mcl-1 inhibition |

Antimicrobial Activity

2,4,6-Trimethylpyrimidine-5-carbaldehyde has also shown significant antimicrobial properties. In a screening study against various bacterial strains, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mode of action appears to differ from traditional antibiotics, indicating a unique pathway that warrants further investigation .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Bacillus subtilis | 20 µg/mL |

The biological activity of 2,4,6-trimethylpyrimidine-5-carbaldehyde can be attributed to its interaction with specific cellular targets. For anticancer effects, it has been shown to bind to the Mcl-1 protein, leading to increased apoptosis in tumor cells. The binding affinity and cellular potency were significantly improved when compared to other similar compounds .

For antimicrobial effects, the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival. This dual mechanism highlights its potential as a lead compound for developing new therapeutic agents .

Case Studies

- In Vivo Efficacy : In a study involving mouse models of leukemia, treatment with derivatives of 2,4,6-trimethylpyrimidine resulted in a dose-dependent reduction in tumor burden. The most effective compound led to a nearly complete elimination of cancer cells from the bloodstream and bone marrow .

- Synergistic Effects : Another study explored the combination of trimethylpyrimidine derivatives with existing chemotherapeutics like doxorubicin. The results indicated that these combinations could enhance tumor growth inhibition significantly more than either agent alone .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,6-Trimethylpyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via formylation of 2,4,6-trimethylpyrimidine using Vilsmeier-Haack reagents (e.g., POCl₃/DMF). Optimization involves controlling temperature (0–5°C for electrophilic substitution) and stoichiometric ratios to minimize side reactions like over-oxidation or hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the aldehyde group’s reactivity.

Q. How can researchers characterize the purity and structure of 2,4,6-Trimethylpyrimidine-5-carbaldehyde?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic aldehyde proton resonance at δ 9.8–10.2 ppm, with methyl groups on the pyrimidine ring at δ 2.4–2.6 ppm.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% recommended for biological assays) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 165.1.

Advanced Research Questions

Q. What reaction mechanisms govern the aldehyde group’s reactivity in 2,4,6-Trimethylpyrimidine-5-carbaldehyde, and how do steric effects from methyl groups influence this?

- Methodological Answer : The aldehyde participates in nucleophilic additions (e.g., with amines to form Schiff bases) but is sterically hindered by adjacent methyl groups at positions 2, 4, and 5. Computational modeling (DFT) reveals reduced electrophilicity compared to unsubstituted pyrimidine-5-carbaldehydes. Kinetic studies (UV-Vis monitoring) show slower imine formation rates compared to analogs like 4,6-dichloropyrimidine-5-carbaldehyde .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton δ values) may arise from solvent polarity or tautomeric equilibria. Use deuterated DMSO for enhanced resolution of aldehyde signals. Cross-validate with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and X-ray crystallography (if crystalline derivatives are available) .

Q. What strategies are effective for incorporating 2,4,6-Trimethylpyrimidine-5-carbaldehyde into multicomponent reactions (MCRs) for heterocyclic synthesis?

- Methodological Answer : The aldehyde acts as an electrophilic component in Biginelli or Hantzsch-type MCRs. For example, reacting with thiourea and β-ketoesters under acidic conditions yields dihydropyrimidinones. Use microwave-assisted synthesis (100°C, 20 min) to accelerate reactions while minimizing decomposition .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for 2,4,6-Trimethylpyrimidine-5-carbaldehyde under varying storage conditions?

- Methodological Answer :

- Storage : Test stability at 4°C (dry argon atmosphere) vs. RT. Monitor aldehyde oxidation to carboxylic acid via TLC (Rf shift) or HPLC retention time changes over 30 days.

- Light Sensitivity : UV-Vis spectroscopy tracks degradation under UV light (λ 254 nm), with half-life calculations using first-order kinetics .

Q. What analytical approaches differentiate 2,4,6-Trimethylpyrimidine-5-carbaldehyde from its synthetic byproducts (e.g., over-oxidized or dimerized species)?

- Methodological Answer :

- GC-MS : Identifies volatile byproducts (e.g., trimethylpyrimidine derivatives).

- LC-HRMS : Detects non-volatile dimers (e.g., aldol adducts) via accurate mass (<2 ppm error).

- 2D NMR (COSY, HSQC) : Assigns complex coupling patterns in dimeric impurities .

Biological & Material Science Applications

Q. What is the potential of 2,4,6-Trimethylpyrimidine-5-carbaldehyde as a precursor for bioactive Schiff base ligands?

- Methodological Answer : React with primary amines (e.g., aniline derivatives) to form Schiff bases, which can coordinate transition metals (e.g., Co²⁺, Cu²⁺). Test antimicrobial activity via microdilution assays (MIC against E. coli or S. aureus). Methyl groups may enhance lipophilicity, improving membrane penetration .

Q. How does the electronic structure of 2,4,6-Trimethylpyrimidine-5-carbaldehyde influence its utility in photoactive materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.